N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfonylpropanamide
Description
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfonylpropanamide is a complex organic compound characterized by its unique cyclopropyl group attached to a phenyl ring substituted with chlorine and fluorine atoms
Properties
IUPAC Name |
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO3S/c1-8(7-21(2,19)20)14(18)17-13-6-10(13)9-3-4-11(15)12(16)5-9/h3-5,8,10,13H,6-7H2,1-2H3,(H,17,18)/t8?,10-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXDOPWFZFWGDD-RGPJEPLZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)C(=O)NC1CC1C2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CS(=O)(=O)C)C(=O)N[C@@H]1C[C@H]1C2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfonylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable phenyl derivative followed by the introduction of the sulfonyl and amide groups under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfonylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfonylpropanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfonylpropanamide exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group and the substituted phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The sulfonyl and amide groups contribute to the compound’s stability and solubility, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trimethoxysilane: This compound shares the chloropropyl group but differs significantly in its overall structure and applications.
Trans-cinnamaldehyde: Although structurally different, it shares some functional group similarities and is used in different contexts.
Uniqueness
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfonylpropanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
